molecular formula C25H28N2O2S B2630075 N-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide CAS No. 763139-08-8

N-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide

Cat. No.: B2630075
CAS No.: 763139-08-8
M. Wt: 420.57
InChI Key: ZEIWYNNKHALKCG-UHFFFAOYSA-N
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Description

N-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a butylphenyl group, a hydroxybenzylamino group, and a phenylthioacetamide moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Butylphenyl Intermediate: The synthesis begins with the alkylation of a phenyl ring to introduce the butyl group. This can be achieved through a Friedel-Crafts alkylation reaction using butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Hydroxybenzylamino Group: The next step involves the introduction of the hydroxybenzylamino group. This can be done through a nucleophilic substitution reaction where a hydroxybenzylamine reacts with a suitable leaving group on the phenyl ring.

    Formation of the Phenylthioacetamide Moiety: The final step involves the formation of the phenylthioacetamide moiety. This can be achieved through a thiolation reaction where a phenylthiol reacts with an acetamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[4-[(2-hydroxyphenyl)methylamino]phenyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2S/c1-2-3-6-19-9-11-22(12-10-19)27-25(29)18-30-23-15-13-21(14-16-23)26-17-20-7-4-5-8-24(20)28/h4-5,7-16,26,28H,2-3,6,17-18H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIWYNNKHALKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)NCC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763139-08-8
Record name N-(4-BUTYLPHENYL)-2-((4-((2-HYDROXYBENZYL)AMINO)PHENYL)THIO)ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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